
An In-Depth Technical Guide to GSK189254A:
Chemical Structure, Properties, and

Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK189254A

Cat. No.: B8055835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK189254A, a potent and

selective histamine H3 receptor inverse agonist. The document details its chemical structure,

physicochemical and pharmacological properties, and outlines key experimental protocols for

its characterization.

Chemical Structure and Identification
GSK189254A, also known as 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-

methylpyridine-3-carboxamide, is a small molecule with a well-defined chemical structure.[1][2]

Its identity is established through various nomenclature and registry systems.
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Identifier Value

IUPAC Name

6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-

benzazepin-7-yl)oxy]-N-methylpyridine-3-

carboxamide

SMILES
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(

CC3)C4CCC4)C=C2[2]

InChI

InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-

20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-

18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-

12H2,1H3,(H,22,25)[1][2]

InChIKey WROHEWWOCPRMIA-UHFFFAOYSA-N[1][2]

CAS Number 720690-73-3[1]

Molecular Formula C21H25N3O2[1]

Molar Mass 351.450 g·mol−1[1]

Physicochemical Properties
The physicochemical properties of GSK189254A are crucial for its formulation, delivery, and

pharmacokinetic profile. A summary of these properties is presented below.
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Property Value

Appearance Solid powder

Solubility

Soluble in DMSO.[3] Insoluble in water.

Formulated in 1% (w/v) aqueous

methylcellulose for in vivo studies.

LogP 3.2

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 4

Rotatable Bonds 4

Topological Polar Surface Area 54.5 Å²

Storage Store at -20°C for long-term stability.

λmax 239 nm

Pharmacological Properties
GSK189254A is a potent and highly selective inverse agonist of the histamine H3 receptor.[2]

Its pharmacological activity has been characterized across various in vitro and in vivo models.

Binding Affinity
Receptor Species pKi Ki (nM)

H3 Human 9.59 - 9.90 0.13 - 0.26

H3 Rat 8.51 - 9.17 0.68 - 3.09

H3 Mouse - 1.74

Functional Activity
Assay Species Value

Functional Antagonism (pA2) Human 9.06 (cAMP assay)

Inverse Agonism (pIC50) Human 8.20 ([35S]GTPγS binding)
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Selectivity
GSK189254A exhibits exceptional selectivity for the human histamine H3 receptor, with over

10,000-fold greater affinity compared to a wide range of other receptors, ion channels, and

transporters.[2]

In Vivo Efficacy
Model Species Endpoint ED50 / ID50

Ex vivo [3H]R-α-

methylhistamine

binding

Rat Inhibition of binding 0.17 mg/kg (p.o.)

R-α-methylhistamine-

induced dipsogenia
Rat Blockade of drinking 0.03 mg/kg (p.o.)

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

extension of research on GSK189254A.

Radioligand Binding Assay
This protocol determines the binding affinity of GSK189254A for the histamine H3 receptor.

Materials:

Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., CHO-K1 or

HEK293 cells).

Radioligand: [3H]GSK189254A or another suitable H3 receptor radioligand.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash Buffer: Cold Assay Buffer.

Non-specific binding control: High concentration of a non-labeled H3 receptor ligand (e.g., 10

µM imetit).
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96-well filter plates (e.g., GF/C).

Scintillation counter.

Procedure:

Prepare serial dilutions of unlabeled GSK189254A.

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its

Kd), and either the unlabeled GSK189254A dilution or buffer (for total binding) or the non-

specific binding control.

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

Terminate the binding reaction by rapid filtration through the filter plates using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and add scintillation cocktail.

Quantify the radioactivity in each well using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the Ki value for GSK189254A by fitting the competition binding data to a one-site

or two-site binding model using appropriate software (e.g., Prism).

cAMP Accumulation Assay
This functional assay measures the inverse agonist activity of GSK189254A.

Materials:

CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
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Forskolin (optional, to increase the assay window).

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

Seed the H3 receptor-expressing cells in a 96-well or 384-well plate and allow them to

adhere overnight.

Wash the cells with assay buffer.

Add serial dilutions of GSK189254A to the cells, along with the phosphodiesterase inhibitor

and optionally forskolin.

Incubate at room temperature for 30 minutes.

Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP

detection kit according to the manufacturer's instructions.

Plot the cAMP concentration against the log of the GSK189254A concentration and fit the

data to a sigmoidal dose-response curve to determine the pIC50 and the maximum effect.

In Vivo Microdialysis for Acetylcholine Release
This protocol assesses the effect of GSK189254A on neurotransmitter release in the brain.

Materials:

Male Sprague-Dawley rats.

Stereotaxic apparatus.

Microdialysis probes.

Perfusion pump.

Artificial cerebrospinal fluid (aCSF).

GSK189254A formulated for oral administration.
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Analytical system for measuring acetylcholine (e.g., HPLC with electrochemical detection).

Procedure:

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g.,

prefrontal cortex or hippocampus) of anesthetized rats.

Allow the animals to recover for several days.

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

Collect baseline dialysate samples at regular intervals.

Administer GSK189254A orally at the desired doses.

Continue collecting dialysate samples for several hours post-administration.

Analyze the concentration of acetylcholine in the dialysate samples using a suitable

analytical method.

Express the changes in acetylcholine release as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are

provided below using the DOT language for Graphviz.
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Caption: Signaling pathway of the histamine H3 receptor and the effect of GSK189254A.
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Caption: A typical preclinical workflow for the characterization of GSK189254A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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